molecular formula C16H19NO3S B2406143 N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)tetrahydrofuran-3-carboxamide CAS No. 2034548-54-2

N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)tetrahydrofuran-3-carboxamide

Cat. No. B2406143
CAS RN: 2034548-54-2
M. Wt: 305.39
InChI Key: MPTKQTSDHUZHNJ-UHFFFAOYSA-N
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Description

N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)tetrahydrofuran-3-carboxamide, also known as BHPTHC, is a small molecule that has attracted attention in scientific research due to its potential therapeutic applications. BHPTHC is a derivative of tetrahydrofuran and contains a benzo[b]thiophene ring, which confers unique properties to the molecule.

Scientific Research Applications

Heterocyclic Compound Synthesis

Research has demonstrated the utility of benzo[b]thiophen-2-yl-hydrazonoesters in synthesizing a variety of nitrogen nucleophiles, yielding compounds like pyrazole, isoxazole, and pyrazolopyrimidine derivatives. This synthesis pathway is crucial for developing compounds with potential biological activities (Mohareb et al., 2004).

Antimicrobial and Docking Studies

Another study focused on the synthesis and characterization of 3-(5-(2-oxido)-(4-substitudedphenoxy)-benzo[d][1,3,2]dioxaphosphol-5-yl)-1H-tetrazol-1-yl)thiophene-2-carboxamides. These compounds were evaluated for their antimicrobial properties and subjected to molecular docking studies, highlighting the potential of thiophene derivatives in developing new antimicrobial agents (Talupur et al., 2021).

Chemoselective N-Benzoylation

A process for the chemoselective N-benzoylation of aminophenols using benzoylisothiocyanates has been described, producing compounds of biological interest. This method offers a valuable approach to synthesizing biologically active benzamides, further expanding the applications of thiophene derivatives in medicinal chemistry (Singh et al., 2017).

Biological Activities

Novel thiophene derivatives synthesized from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide have shown promising antiarrhythmic, serotonin antagonist, and anti-anxiety activities. Such findings underscore the therapeutic potential of these compounds in treating various disorders (Amr et al., 2010).

Antibacterial and Antifungal Activities

Thiophene-3-carboxamide derivatives have exhibited antibacterial and antifungal activities, suggesting their use in developing new antimicrobial agents. The study of their molecular structure and interactions can lead to the discovery of novel drugs with improved efficacy (Vasu et al., 2005).

properties

IUPAC Name

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]oxolane-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3S/c1-16(19,10-17-15(18)12-6-7-20-9-12)14-8-11-4-2-3-5-13(11)21-14/h2-5,8,12,19H,6-7,9-10H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPTKQTSDHUZHNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1CCOC1)(C2=CC3=CC=CC=C3S2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)tetrahydrofuran-3-carboxamide

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